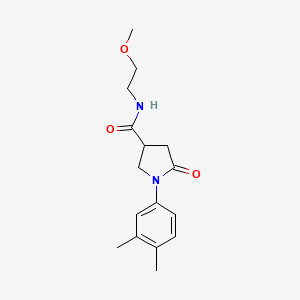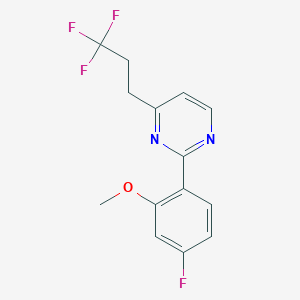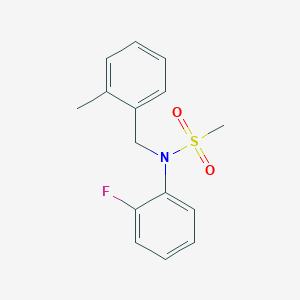
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. DMPO is a stable nitroxide radical that can be used as a spin trap to detect and identify reactive oxygen species (ROS) and free radicals in biological systems. The unique chemical structure of DMPO makes it an ideal tool for investigating the role of ROS and free radicals in various biochemical and physiological processes.
作用机制
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide acts as a spin trap by reacting with ROS and free radicals to form stable adducts. The formation of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide adducts can be detected and quantified by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. The formation of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide adducts can also provide information about the nature and concentration of ROS and free radicals in biological systems.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can scavenge ROS and free radicals, thereby reducing oxidative stress and inflammation. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can also protect against oxidative damage to cellular components, such as lipids, proteins, and DNA. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a stable and non-toxic compound that can be easily synthesized and purified. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is also a selective spin trap that can specifically react with ROS and free radicals, without interfering with other biological molecules. However, 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can form adducts with other molecules, such as metal ions and thiols, which can interfere with the detection and quantification of ROS and free radicals. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can also be unstable in some biological systems, such as acidic or reducing environments.
未来方向
There are several future directions for 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide research. One future direction is to develop new 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide derivatives that have improved stability, selectivity, and sensitivity for detecting and identifying ROS and free radicals. Another future direction is to investigate the role of ROS and free radicals in various disease states using 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide as a tool. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can also be used to study the mechanisms of action of various antioxidants and anti-inflammatory agents. Finally, 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be used to develop new therapeutic strategies for treating oxidative stress-related diseases.
合成方法
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 2-methoxyethylamine in the presence of a catalyst. The reaction yields 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide as a white crystalline solid with a melting point of 96-98 °C. The purity of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to investigate the role of ROS and free radicals in various biochemical and physiological processes. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be used as a spin trap to detect and identify ROS and free radicals in vitro and in vivo. 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can also be used to study the mechanisms of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-5-14(8-12(11)2)18-10-13(9-15(18)19)16(20)17-6-7-21-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNZVLDBWHUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297796.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)



![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![(1H-imidazol-2-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5297879.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)